molecular formula C25H23N3O4 B2935457 methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate CAS No. 1286703-62-5

methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate

Cat. No. B2935457
CAS RN: 1286703-62-5
M. Wt: 429.476
InChI Key: WLGUOVFRPHQTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Design and Development

This compound, with its intricate structure, is a prime candidate for drug design and development. Its core structure is related to indole derivatives, which are known to possess a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Therefore, this compound could be used as a starting point for the synthesis of new drugs targeting these health issues.

Material Science

The benzylic position of this compound suggests potential in material science, particularly in the synthesis of new polymeric materials. By exploiting reactions at the benzylic position, scientists can create novel polymers with specific properties for use in various industries .

Organic Synthesis

In organic synthesis, this compound could be used as an intermediate for the construction of complex molecules. Its benzoate group is a good leaving group, which can be replaced by other nucleophiles in reactions such as nucleophilic substitution, potentially leading to a wide variety of end products .

Catalysis

The structure of this compound indicates potential use in catalysis. Specifically, it could be involved in reactions that form quaternary carbon centers, which are challenging to construct due to their complexity . This application could revolutionize the way chemists approach the synthesis of intricate organic molecules.

Biological Studies

Given the biological potential of indole derivatives, this compound could be used in biological studies to understand the mechanism of action of similar compounds. It could serve as a model compound to study interactions with biological macromolecules .

properties

IUPAC Name

methyl 2-[[2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17-6-5-7-18(14-17)15-27-12-10-19-11-13-28(24(30)23(19)27)16-22(29)26-21-9-4-3-8-20(21)25(31)32-2/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUOVFRPHQTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate

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